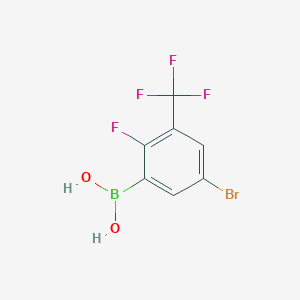
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid
描述
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid: is an organoboron compound with the molecular formula C7H4BBrF4O2 and a molecular weight of 286.81 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis, due to its unique structural features and reactivity.
作用机制
Target of Action
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid is a type of organoboron compound
Mode of Action
The mode of action of this compound is primarily through its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium during the transmetalation step .
Biochemical Pathways
The sm cross-coupling reaction in which it participates is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials science . Therefore, it can be inferred that this compound could potentially influence a wide range of biochemical pathways depending on the specific context of its use.
Result of Action
Given its role in the sm cross-coupling reaction, it can be inferred that this compound plays a crucial role in the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of this compound, like other organoboron compounds, can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of certain catalysts or inhibitors. For example, the efficiency of the SM cross-coupling reaction can be significantly affected by the choice of catalyst and the reaction conditions .
生化分析
Biochemical Properties
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . This compound has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular metabolism, including alterations in the levels of key metabolites and metabolic fluxes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can inhibit enzymes by binding to their active sites and blocking substrate access . For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression . The stability and degradation of this compound can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit enzymes in the glycolytic pathway, resulting in altered glucose metabolism . Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . This compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The transport and distribution of this compound can influence its efficacy and toxicity in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins . Additionally, it can be targeted to the mitochondria, where it affects mitochondrial function and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid typically involves the following steps:
Boronic Acid Formation:
These steps are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve high throughput and consistent product quality .
化学反应分析
Types of Reactions
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.
Coupling Reactions: Particularly Suzuki-Miyaura coupling, where the boronic acid group reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran and dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学研究应用
5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of advanced materials with unique properties.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-fluoro-3-methylphenylboronic acid
- 5-Bromo-2-fluoro-3-chlorophenylboronic acid
- 5-Bromo-2-fluoro-3-nitrophenylboronic acid
Uniqueness
What sets 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid apart from similar compounds is the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical reactions .
属性
IUPAC Name |
[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIJOUMGMHQBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701183030 | |
| Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-70-5 | |
| Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701183030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



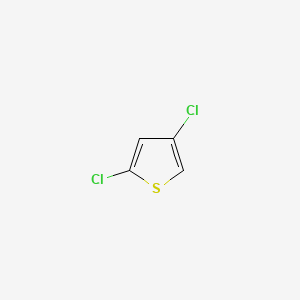
![1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid](/img/structure/B3031162.png)
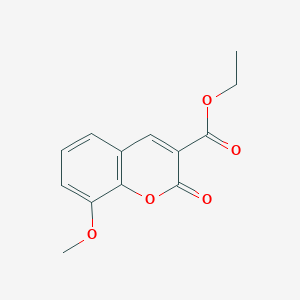

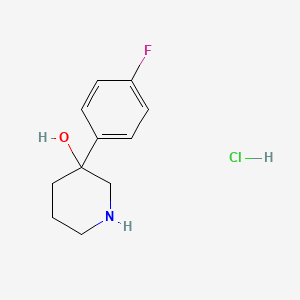

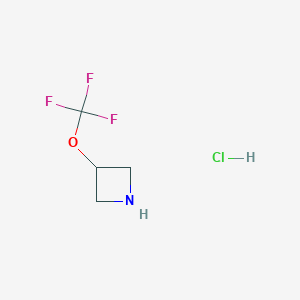
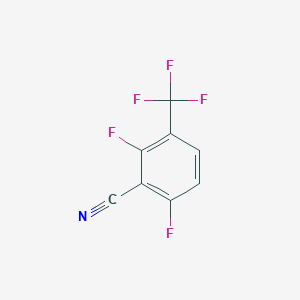
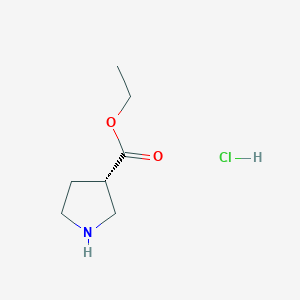
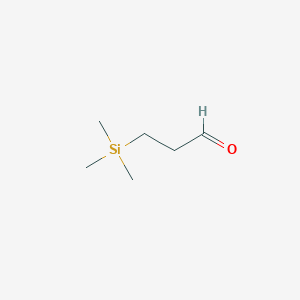

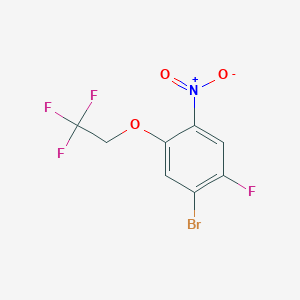
![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)
